Cas no 64984-60-7 (3-(benzylcarbamoyl)propanoic acid)

3-(Benzylcarbamoyl)propanoic acid is a versatile carboxylic acid derivative featuring a benzylcarbamoyl functional group. This compound is particularly valued for its role as an intermediate in organic synthesis, offering reactivity at both the carboxylic acid and amide moieties. Its structure enables applications in peptide coupling, amide bond formation, and the synthesis of pharmacologically active molecules. The benzyl group provides additional stability and facilitates selective deprotection in multi-step reactions. With a well-defined melting point and solubility profile, it is suitable for controlled reactions in both academic and industrial settings. The compound’s purity and consistent performance make it a reliable choice for researchers in medicinal chemistry and material science.
3-(benzylcarbamoyl)propanoic acid structure
64984-60-7 structure
Product Name:3-(benzylcarbamoyl)propanoic acid
CAS No:64984-60-7
MF:C11H13NO3
MW:207.225823163986
MDL:MFCD00449649
CID:409552
PubChem ID:693076
Update Time:2025-10-29

3-(benzylcarbamoyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 4-oxo-4-[(phenylmethyl)amino]-
    • 4-(Benzylamino)-4-oxobutanoic acid
    • N-Benzylsuccinamic acid
    • (Succinylaminomethyl)polystyrene
    • 3-[N-benzylcarbamoyl]propanoic acid
    • 4-oxo-4-(phenylmethylamino)butanoic acid
    • benzylaminocarbonylpropylic acid
    • Bernsteinsaeure-mono-benzylamid
    • CBDivE_011733
    • F0331-0225
    • N-Benzyl-succinamic acid
    • N-Benzyl-succinamidsaeure
    • Polystyrene AM-COOH
    • 3-(benzylcarbamoyl)propanoic acid
    • AB00075784-01
    • 4-Oxo-4-[(phenylmethyl)amino]butanoic acid
    • BB 0259340
    • IDI1_019736
    • Cambridge id 5222140
    • ChemDiv3_000770
    • SCHEMBL93948
    • DTXSID50351175
    • EN300-238806
    • GFVMZKFJMYHDNM-UHFFFAOYSA-N
    • Oprea1_282894
    • AS-31778
    • SB77563
    • Oprea1_383276
    • 4-(benzylamino)-4-oxobutanoicacid
    • HMS1475C22
    • BDBM50136864
    • MFCD00449649
    • CHEMBL152216
    • AKOS000274235
    • 64984-60-7
    • AC-9174
    • AG-690/03037052
    • ALBB-036201
    • AG-690/09407047
    • 4-(benzylamino)-4-oxo-butanoic acid
    • STK021966
    • BBL023580
    • MDL: MFCD00449649
    • Inchi: 1S/C11H13NO3/c13-10(6-7-11(14)15)12-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)
    • InChI Key: GFVMZKFJMYHDNM-UHFFFAOYSA-N
    • SMILES: O=C(CCC(=O)O)NCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 207.08959
  • Monoisotopic Mass: 207.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 66.4Ų

Experimental Properties

  • PSA: 66.4

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3-(benzylcarbamoyl)propanoic acid Related Literature

Additional information on 3-(benzylcarbamoyl)propanoic acid

Introduction to 3-(benzylcarbamoyl)propanoic acid (CAS No. 64984-60-7)

3-(benzylcarbamoyl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 64984-60-7, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of benzylcarbamoylated carboxylic acids, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural motif of 3-(benzylcarbamoyl)propanoic acid consists of a propanoic acid backbone functionalized with a benzylcarbamoyl group, making it a versatile intermediate for synthesizing more complex molecules.

The benzylcarbamoyl moiety is particularly noteworthy as it introduces both hydrophobic and hydrophilic characteristics to the molecule, enhancing its solubility and reactivity in various solvents. This dual nature makes 3-(benzylcarbamoyl)propanoic acid a valuable building block in medicinal chemistry, where balancing lipophilicity and hydrophilicity is often crucial for achieving optimal pharmacokinetic properties. Recent advancements in computational chemistry have further highlighted its potential as a scaffold for designing novel therapeutic agents.

In the context of modern drug discovery, 3-(benzylcarbamoyl)propanoic acid has been explored for its role in modulating enzyme activity and receptor interactions. For instance, derivatives of this compound have shown promise in inhibiting proteases and kinases, which are key targets in the treatment of inflammatory diseases and cancer. The benzyl group can be readily modified or replaced with other substituents to fine-tune the pharmacological profile of the compound, making it an attractive candidate for structure-activity relationship (SAR) studies.

Recent studies have also demonstrated the utility of 3-(benzylcarbamoyl)propanoic acid in the synthesis of protease inhibitors. Proteases play a critical role in various biological pathways, and their overactivity is often associated with pathological conditions. By incorporating the benzylcarbamoyl moiety into designed molecules, researchers have been able to develop potent inhibitors that selectively target specific proteases. For example, modifications to the propanoic acid chain have allowed for the creation of compounds with enhanced binding affinity and improved metabolic stability.

The pharmaceutical industry has taken notice of these findings, leading to increased interest in 3-(benzylcarbamoyl)propanoic acid as a commercial intermediate. Its synthesis has been optimized for scalability and cost-effectiveness, ensuring that it remains accessible for both academic research and industrial applications. Furthermore, green chemistry principles have been applied to its production, minimizing waste and reducing environmental impact.

Beyond its applications in drug development, 3-(benzylcarbamoyl)propanoic acid has found utility in material science and agrochemical research. Its unique structural features make it a suitable candidate for developing novel polymers and coatings with enhanced durability and biodegradability. Additionally, derivatives of this compound have shown potential as bioactive agents in crop protection formulations, offering new solutions for sustainable agriculture.

The chemical properties of 3-(benzylcarbamoyl)propanoic acid, such as its solubility profile and reactivity with other functional groups, have been extensively studied. These properties are critical for determining its suitability in various synthetic pathways. For instance, its ability to undergo nucleophilic substitution reactions has been leveraged to introduce additional functional groups at specific positions on the molecule. This flexibility has enabled chemists to design molecules with tailored properties for specific applications.

One particularly interesting aspect of 3-(benzylcarbamoyl)propanoic acid is its role as a chiral building block. Chirality is a fundamental concept in stereochemistry, where molecules exist as non-superimposable mirror images (enantiomers). Many pharmaceuticals are chiral drugs, meaning that their enantiomers can exhibit different biological activities despite having identical chemical structures. By synthesizing enantiomerically pure forms of 3-(benzylcarbamoyl)propanoic acid, researchers can produce chiral intermediates that are essential for developing enantiomerically pure drugs.

The synthesis of enantiomerically pure 3-(benzylcarbamoyl)propanoic acid has been achieved through various methods, including asymmetric catalysis and chiral resolution techniques. These methods allow for the production of high-purity enantiomers that can be used in subsequent synthetic steps without interference from their counterparts. The demand for enantiomerically pure compounds continues to grow as pharmaceutical companies strive to develop more effective and safer drugs.

In conclusion,3-(benzylcarbamoyl)propanoic acid (CAS No. 64984-60-7) is a multifaceted compound with significant applications across multiple scientific disciplines. Its versatility as a synthetic intermediate has made it indispensable in pharmaceutical research, while its unique chemical properties also make it valuable in material science and agrochemical development. As research continues to uncover new applications for this compound,3-(benzylcarbamoyl)propanoic acid is poised to remain at the forefront of scientific innovation.

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